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molecular formula C11H13ISi B163838 ((4-Iodophenyl)ethynyl)trimethylsilane CAS No. 134856-58-9

((4-Iodophenyl)ethynyl)trimethylsilane

Cat. No. B163838
M. Wt: 300.21 g/mol
InChI Key: WOOFAKCCTQIPLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07850872B2

Procedure details

As shown in the following Reaction 2, 250 mg (1.32 mmol) of 4-trimethylsilylethynylaniline obtained in A of Example 1-1 was melted in 3 mL of hydrochloric acid at the temperature of 0° C., and 94 mg (1.37 mmol, 1.04 eq) of sodium nitrite was added thereto, and then the reaction solution was stirred for 1 hour. After completion of stirring, 280 mg (1.69 mmol, 1.28 eq) of potassium iodide was added to the reaction solution, and then the reaction solution was stirred at room temperature for 12 hours. Next, the reaction solution was extracted with ether 2 times and 1 time with 1M sodium chloride aqueous solutions 1 time. The organic solvent layer was dehydrated with magnesium sulfate, filtered, and then distilled under reduced pressure. The compound distilled under reduced pressure was purified with an alumina column chromatography (mobile phase: hexane) to obtain 360 mg of 4-trimethylsilylethynyl iodobenzene with the yield of 92%. NMR data of the obtained compound is as follows. [1H NMR (400 MHz, CDCl3): δ 0.23-0.27 (m, 9H), 7.16 (d, 2H), 7.69 (d, 2H)].
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
280 mg
Type
reactant
Reaction Step Two
Quantity
94 mg
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][Si:2]([C:5]#[C:6][C:7]1[CH:13]=[CH:12][C:10](N)=[CH:9][CH:8]=1)([CH3:4])[CH3:3].N([O-])=O.[Na+].[I-:18].[K+]>Cl>[CH3:1][Si:2]([C:5]#[C:6][C:7]1[CH:13]=[CH:12][C:10]([I:18])=[CH:9][CH:8]=1)([CH3:4])[CH3:3] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
C[Si](C)(C)C#CC1=CC=C(N)C=C1
Step Two
Name
Quantity
280 mg
Type
reactant
Smiles
[I-].[K+]
Step Three
Name
Quantity
94 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
3 mL
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the reaction solution was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained in A of Example 1-1
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
After completion of stirring
STIRRING
Type
STIRRING
Details
the reaction solution was stirred at room temperature for 12 hours
Duration
12 h
EXTRACTION
Type
EXTRACTION
Details
Next, the reaction solution was extracted with ether 2 times and 1 time with 1M sodium chloride aqueous solutions 1 time
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The compound distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
was purified with an alumina column chromatography (mobile phase: hexane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C[Si](C)(C)C#CC1=CC=C(C=C1)I
Measurements
Type Value Analysis
AMOUNT: MASS 360 mg
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 90.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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